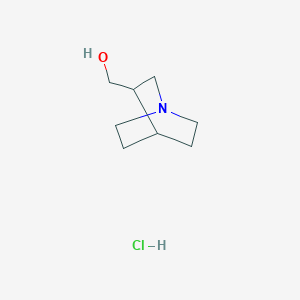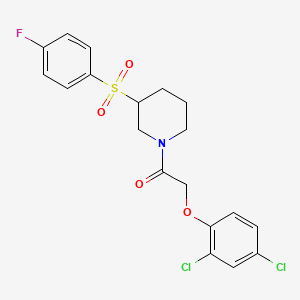![molecular formula C13H14F3NO2 B2577099 N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide CAS No. 2094669-77-7](/img/structure/B2577099.png)
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxypropan-2-yl group and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 2-hydroxypropylamine.
Formation of Intermediate: The first step involves the condensation of 3-(trifluoromethyl)benzaldehyde with 2-hydroxypropylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable nucleophile.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Similar structure but lacks the trifluoromethyl group.
2-(1,1,1-trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-methacrylate: Contains a trifluoromethyl group but has a different core structure.
Uniqueness
N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide is unique due to the presence of both a trifluoromethyl group and a prop-2-enamide moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the prop-2-enamide moiety allows for versatile chemical modifications.
Propiedades
IUPAC Name |
N-[1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-3-11(19)17-12(2,8-18)9-5-4-6-10(7-9)13(14,15)16/h3-7,18H,1,8H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSBEMVJZYGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)
![6-fluoro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2577021.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2577024.png)
![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)



![N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2577034.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2577036.png)

![3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol](/img/structure/B2577039.png)
